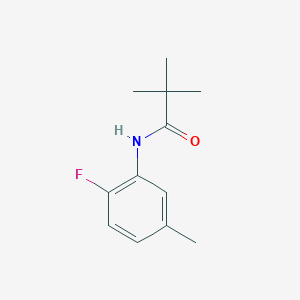
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide, also known as MQCA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MQCA is a heterocyclic compound that belongs to the pyridine family and has a molecular formula of C19H16N2O.
Mecanismo De Acción
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of antioxidant enzymes, such as SOD and CAT. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been shown to exert a wide range of biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of inflammation, and the suppression of tumor growth. It has also been shown to improve the function of various organs, including the liver, kidney, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. However, one of the limitations of using 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide. One potential area of study is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the development of new synthetic methods for the preparation of 6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide analogs with improved biological activity is another potential area of research.
Métodos De Síntesis
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 6-methyl-3-pyridinecarboxylic acid with 8-methylquinoline-5-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 6-methyl-3-pyridinecarboxamide with 8-methylquinoline-5-carboxylic acid in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
IUPAC Name |
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-5-8-15(14-4-3-9-18-16(11)14)20-17(21)13-7-6-12(2)19-10-13/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWRVIMFHSZQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CN=C(C=C3)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(8-methylquinolin-5-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-phenylethene-1-sulfonamide](/img/structure/B7476052.png)

